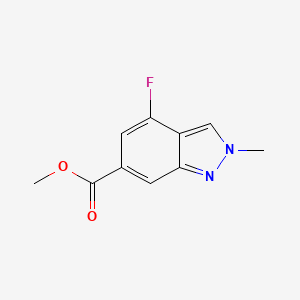
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-fluoro-2-methylbenzoic acid with hydrazine, followed by esterification with methanol to form the desired indazole derivative . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions include hydroxylated indazoles, reduced alcohols or aldehydes, and substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological processes. The compound may inhibit key enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-methyl-2H-indazole-6-carboxylate
- Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate
- Methyl 4-iodo-2-methyl-2H-indazole-6-carboxylate
Uniqueness
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom also improves its pharmacokinetic properties, making it a more promising candidate for drug development .
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
methyl 4-fluoro-2-methylindazole-6-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-13-5-7-8(11)3-6(10(14)15-2)4-9(7)12-13/h3-5H,1-2H3 |
InChI Key |
BOMAZNBKBCMNTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















